molecular formula C13H12BrFN2O2S B7059469 (6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone

(6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone

Cat. No.: B7059469
M. Wt: 359.22 g/mol
InChI Key: PEOPLSOIPCMFTL-UHFFFAOYSA-N
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Description

(6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone is a complex organic compound that features both indole and thiazinanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, which is then brominated and fluorinated under controlled conditions. The thiazinanone moiety is synthesized separately and subsequently coupled with the indole derivative through a condensation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles may be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific biological targets makes it valuable for investigating cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to act on specific molecular targets, offering new avenues for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (6-chloro-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone
  • (6-bromo-4-chloro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone
  • (6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-piperazin-4-yl)methanone

Uniqueness

What sets (6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone apart from similar compounds is its specific combination of bromine and fluorine atoms on the indole ring, coupled with the thiazinanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(6-bromo-4-fluoro-1H-indol-2-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2O2S/c14-8-5-10(15)9-7-12(16-11(9)6-8)13(18)17-1-3-20(19)4-2-17/h5-7,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOPLSOIPCMFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1C(=O)C2=CC3=C(N2)C=C(C=C3F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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